molecular formula C11H14BrNO B13904058 2-(4-Bromophenyl)-1,4-oxazepane

2-(4-Bromophenyl)-1,4-oxazepane

Cat. No.: B13904058
M. Wt: 256.14 g/mol
InChI Key: LPDKMJGLOBAONI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-bromophenyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with ethylene oxide under controlled conditions to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxazepane N-oxide.

    Reduction: Formation of 2-(4-aminophenyl)-1,4-oxazepane.

    Substitution: Formation of 2-(4-iodophenyl)-1,4-oxazepane.

Scientific Research Applications

2-(4-Bromophenyl)-1,4-oxazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,4-oxazepane is unique due to its seven-membered oxazepane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(4-bromophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H14BrNO/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11/h2-5,11,13H,1,6-8H2

InChI Key

LPDKMJGLOBAONI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(OC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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